molecular formula C21H12Cl2F2N2 B10933725 4-chloro-1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-chloro-1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10933725
M. Wt: 401.2 g/mol
InChI Key: HRLPUQQCVAJTFT-UHFFFAOYSA-N
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Description

4-chloro-1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of acetic acid or sodium acetate under reflux conditions to yield the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening techniques can also help in optimizing the reaction conditions to achieve higher yields and purity. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield hydrazine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation can produce pyrazole N-oxides.

Scientific Research Applications

4-chloro-1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but the presence of chloro and fluoro substituents can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(3-chlorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the fluoro substituents.

    3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the chloro substituents on the phenyl rings.

    1-(3-chlorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks both chloro and fluoro substituents.

Uniqueness

The presence of both chloro and fluoro substituents in 4-chloro-1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity, binding affinity, and overall bioactivity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C21H12Cl2F2N2

Molecular Weight

401.2 g/mol

IUPAC Name

4-chloro-1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C21H12Cl2F2N2/c22-15-2-1-3-18(12-15)27-21(14-6-10-17(25)11-7-14)19(23)20(26-27)13-4-8-16(24)9-5-13/h1-12H

InChI Key

HRLPUQQCVAJTFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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